glycoprotein H, herpesvirus 6
Description
Classification and Variants of Human Herpesvirus 6 (HHV-6A and HHV-6B)
Initially considered variants of the same virus, HHV-6A and HHV-6B were officially classified as distinct species by the International Committee on Taxonomy of Viruses (ICTV) in 2012. nih.gov This distinction is supported by notable differences in their genetic makeup, biological functions, and disease associations. nih.gov While they share approximately 90-95% sequence homology, significant divergence exists in specific regions of their genomes. wikipedia.orgnih.gov
HHV-6B is widely recognized as the primary cause of exanthema subitum, commonly known as roseola infantum, a frequent and generally benign febrile illness in young children. wikipedia.orgnih.gov In contrast, HHV-6A is considered more neurovirulent and is more frequently detected in individuals with neuroinflammatory conditions. wikipedia.orgplos.org Research also indicates differences in cellular tropism; for instance, HHV-6A can replicate in certain neural cell lines where HHV-6B infection is abortive. nih.govfrontiersin.org
| Feature | HHV-6A | HHV-6B |
| Primary Clinical Association | Less defined, associated with neuroinflammatory diseases. wikipedia.org | Roseola infantum (exanthema subitum). wikipedia.org |
| Neurovirulence | Considered more neurovirulent. wikipedia.org | Less neurovirulent. nih.gov |
| Cellular Receptors | Primarily CD46. pnas.org | Primarily CD134, can also use CD46. pnas.orghhv-6foundation.org |
| Prevalence | Acquired later in life. nih.gov | Primary infection common in early childhood. nih.gov |
| Genomic Identity | ~90% identity with HHV-6B. nih.gov | ~90% identity with HHV-6A. nih.gov |
Overview of Herpesvirus Glycoproteins in Viral Entry and Pathogenesis
The entry of herpesviruses into host cells is a complex, multi-step process orchestrated by several envelope glycoproteins. nih.gov These proteins are crucial for the initial attachment of the virus to the cell surface, interaction with specific cellular receptors, and subsequent fusion of the viral envelope with the host cell membrane. nih.govmdpi.com This fusion event is essential for the delivery of the viral capsid and tegument proteins into the cytoplasm, initiating infection. frontiersin.org
A core set of glycoproteins, including glycoprotein (B1211001) B (gB), glycoprotein H (gH), and glycoprotein L (gL), is conserved across the herpesvirus family and constitutes the basic fusion machinery. nih.govplos.org While gB is considered the primary fusogen, the heterodimer of gH and gL is indispensable for this process, acting in concert to mediate membrane fusion. nih.govplos.org In many herpesviruses, additional glycoproteins are involved in binding to specific host cell receptors, which triggers the conformational changes in the core fusion machinery necessary for entry. nih.gov
Significance of Glycoprotein H in HHV-6 Research
Glycoprotein H (gH) is a critical component in the life cycle of HHV-6, playing an essential role in viral entry and cell-to-cell fusion. stanford.eduasm.org In HHV-6, gH does not function alone but as part of a larger complex. It forms a heterodimer with glycoprotein L (gL), a common feature among herpesviruses. uniprot.orguniprot.org This gH/gL dimer is essential for the proper folding, processing, and transport of gH to the cell surface. uniprot.orgnih.gov
Furthermore, in HHV-6, the gH/gL complex associates with other glycoproteins, namely glycoprotein Q1 (gQ1) and glycoprotein Q2 (gQ2), to form a tetrameric complex (gH/gL/gQ1/gQ2). asm.orgplos.org This tetrameric complex acts as the viral ligand that binds to the host cell receptor, initiating the cascade of events leading to viral entry. pnas.orgasm.org The interaction between this complex and its cellular receptors is a key determinant of the distinct tropisms of HHV-6A and HHV-6B. hhv-6foundation.org
Given its crucial role in the initial stages of infection, gH and its associated complex are significant targets for neutralizing antibodies. nih.govnih.gov Monoclonal antibodies targeting gH can inhibit viral infectivity and virus-induced cell fusion. nih.gov Therefore, a detailed understanding of the structure and function of the HHV-6 gH complex is vital for the development of potential therapeutic strategies against HHV-6 infections.
Properties
CAS No. |
142985-75-9 |
|---|---|
Molecular Formula |
C9H8F3NO2 |
Synonyms |
glycoprotein H, herpesvirus 6 |
Origin of Product |
United States |
Molecular Architecture and Biogenesis of Glycoprotein H
Genetic Locus Encoding Glycoprotein (B1211001) H (U48 Gene) in HHV-6 Genome
Glycoprotein H (gH) of Human Herpesvirus 6 (HHV-6) is encoded by the U48 gene within the viral genome. This gene is conserved among herpesviruses and plays a crucial role in the virus's ability to enter host cells. In HHV-6, gH does not function in isolation. It forms a complex with other viral glycoproteins, namely glycoprotein L (gL), encoded by the U82 gene, and glycoprotein Q (gQ), encoded by the U100 gene. This results in the formation of a gH/gL/gQ complex, which is essential for mediating the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.
Biosynthesis and Post-Translational Modifications of Glycoprotein H
The biosynthesis of gH, like other viral envelope proteins, occurs within the host cell's endoplasmic reticulum and Golgi apparatus. Following translation of the U48 mRNA, the nascent gH polypeptide undergoes a series of post-translational modifications, which are critical for its proper folding, stability, and function.
N-linked Glycosylation Patterns and Their Role in Protein Processing and Function
A key post-translational modification of gH is N-linked glycosylation, the attachment of oligosaccharide chains (glycans) to specific asparagine residues. While the precise N-linked glycosylation sites on HHV-6 gH are predicted based on its amino acid sequence, their experimental validation and functional significance are areas of ongoing investigation. However, studies on homologous glycoproteins in other herpesviruses have demonstrated that N-linked glycosylation is crucial for several aspects of their biology.
The proper glycosylation of gH is believed to be essential for:
Correct Protein Folding and Stability: The attached glycans can act as chaperones, assisting in the proper folding of the glycoprotein and protecting it from degradation.
Intracellular Trafficking: Glycosylation can serve as a signal for the transport of gH from the endoplasmic reticulum to the Golgi apparatus and ultimately to the site of viral assembly.
Formation of Glycoprotein Complexes: The glycosylation state of gH can influence its ability to interact with other viral glycoproteins, such as gL, gQ1, and gQ2, to form the functional fusion complex. Research on the HHV-6 gH/gL/gQ1/gQ2 complex has shown that the N-linked glycosylation of gQ1 is critical for the maturation and proper trafficking of the entire tetrameric complex, highlighting the interdependence of these modifications within the complex.
Immune Evasion: The glycan shield on the surface of viral glycoproteins can help the virus evade the host's immune response by masking immunogenic epitopes.
Structural Insights into Glycoprotein H
The mature gH protein is a type I transmembrane glycoprotein, meaning it is inserted into the viral envelope with a single membrane-spanning domain. Its structure can be broadly divided into three main regions: a large ectodomain, a transmembrane domain, and a short cytosolic tail.
Ectodomain, Transmembrane Domain, and Cytosolic Tail Organization
The transmembrane domain is a hydrophobic stretch of amino acids that anchors the gH protein within the lipid bilayer of the viral envelope.
The cytosolic tail is a short segment of the protein that extends into the interior of the virion (the tegument). While its precise functions in HHV-6 are not fully elucidated, in other herpesviruses, the cytosolic tails of glycoproteins can play roles in viral assembly and morphogenesis.
Comparative Structural Analysis with Homologous Herpesvirus Glycoproteins (e.g., HSV-2, EBV, HCMV gH/gL complexes)
Comparative structural analyses of gH/gL complexes from different herpesviruses have revealed both conserved structural features and notable differences, reflecting their adaptation to different host cell receptors and entry mechanisms.
| Feature | HHV-6 gH/gL | HSV-2 gH/gL | EBV gH/gL | HCMV gH/gL |
| Associated Proteins | gQ1, gQ2 | None essential for fusion | gp42 for B-cell entry | gO or UL128/130/131A (Pentamer) |
| Receptor Binding | Mediated by the gH/gL/gQ1/gQ2 complex | gD is the primary receptor-binding protein | gH/gL binds to epithelial cells; gp42 binds to B-cells | Pentameric complex binds to epithelial/endothelial cells |
| Overall Structure | Forms a core complex with gL | Forms a heterodimer with gL | Forms a heterodimer with gL | Forms a heterodimer with gL that serves as a scaffold |
The gH/gL heterodimer forms the core of the fusion machinery in all these viruses. However, the accessory proteins that associate with this core complex vary, leading to differences in cell tropism and receptor usage. For instance, in Herpes Simplex Virus 2 (HSV-2), the gH/gL complex is essential for fusion but does not directly bind to the primary receptor; this role is fulfilled by glycoprotein D (gD). In Epstein-Barr Virus (EBV), the gH/gL complex itself can bind to receptors on epithelial cells, while the addition of gp42 to the complex is required for entry into B-cells. In Human Cytomegalovirus (HCMV), the gH/gL complex can associate with either glycoprotein O (gO) or a pentameric complex of proteins (UL128, UL130, and UL131A) to mediate entry into different cell types.
This comparative analysis underscores the evolutionary plasticity of the herpesvirus entry machinery, where a conserved core complex (gH/gL) has been adapted through the incorporation of different accessory proteins to facilitate infection of a wide range of host cells.
Glycoprotein H Complex Assembly and Composition
Glycoprotein (B1211001) H-Glycoprotein L (gH-gL) Heterodimer Formation and Conservation Across Herpesviruses
The foundation of the herpesvirus entry machinery is the highly conserved glycoprotein H (gH) and glycoprotein L (gL) heterodimer. nih.govmdpi.com This complex is a universal feature among all herpesviruses, underscoring its fundamental role in the fusion of the viral envelope with the host cell membrane. nih.govnih.gov gH is a type I transmembrane glycoprotein, while gL is a soluble glycoprotein that requires association with gH for its proper folding, stability, and transport. mdpi.commicrobiologyresearch.org The formation of the gH-gL complex is a prerequisite for the subsequent assembly of larger, more specialized glycoprotein complexes that dictate viral tropism and entry pathways. nih.govasm.org While the core structure and function of the gH-gL heterodimer are conserved, the N-terminal region of gH exhibits variability, allowing for interactions with different virus-specific accessory proteins that mediate receptor binding. nih.govresearchgate.net
Ternary and Quaternary Glycoprotein Complexes Involving Glycoprotein H
In HHV-6, the foundational gH-gL heterodimer further assembles into more complex structures, namely a ternary gH-gL-gO complex and a quaternary gH-gL-gQ1-gQ2 complex. nih.govnih.gov These larger complexes are crucial for the virus's ability to recognize and bind to specific host cell receptors, thereby determining its cellular tropism. nih.govpnas.org
Glycoprotein H-Glycoprotein L-Glycoprotein O (gH-gL-gO) Complex Characterization
The gH-gL heterodimer can associate with glycoprotein O (gO) to form a trimeric complex. nih.govnih.gov This gH-gL-gO complex is found on the envelope of HHV-6 virions. asm.orgresearchgate.net While its precise function in HHV-6 infection is not fully elucidated, it is known that the gH-gL-gO complex does not bind to the primary receptors for HHV-6A (CD46) or HHV-6B (CD134). nih.govmedscape.com It is hypothesized that this complex may interact with an as-yet-unidentified cellular factor, potentially contributing to viral entry in certain cell types or playing a role in the maturation of the virion. nih.govresearchgate.netmedscape.com In human cytomegalovirus (HCMV), a related betaherpesvirus, the homologous gH/gL/gO complex is involved in entry into fibroblasts. nih.gov Recent research has also suggested that HHV-6 gO can interact with the cellular protein CD317, leading to the degradation of gO. asm.org
Glycoprotein H-Glycoprotein L-Glycoprotein Q1-Glycoprotein Q2 (gH-gL-gQ1-gQ2) Tetramer as a Viral Ligand
The key to HHV-6's specific cellular tropism lies in the formation of a quaternary complex composed of gH, gL, glycoprotein Q1 (gQ1), and glycoprotein Q2 (gQ2). nih.govnih.govpnas.org This gH-gL-gQ1-gQ2 tetramer acts as the viral ligand, directly binding to the host cell receptor to initiate entry. nih.govnih.govpnas.orgresearchgate.net For HHV-6A, this tetramer binds to the ubiquitously expressed human CD46. nih.govpnas.orgnih.gov In contrast, the HHV-6B tetramer specifically recognizes human CD134, a receptor primarily found on activated T cells. nih.govpnas.org The formation of this entire four-protein complex is essential for its ability to bind to the cellular receptor. nih.gov
Requirements for Glycoprotein Complex Formation, Folding, and Trafficking
The assembly of the functional gH-gL-gQ1-gQ2 complex is a highly regulated process. The proper folding and trafficking of the entire complex to the cell surface, where it can interact with its receptor, is dependent on the presence of all four constituent glycoproteins: gH, gL, gQ1, and gQ2. nih.gov The absence of any one of these components prevents the correct assembly and transport of the complex, rendering the virus non-infectious. nih.gov The gH-gL heterodimer acts as a scaffold, and its co-expression is necessary for the maturation of gQ1 and gQ2. asm.org Similarly, the maturation of gO also requires the co-expression of gH and gL. asm.org The viral glycoproteins are synthesized in the endoplasmic reticulum and are then transported through the Golgi apparatus for further modifications and assembly before being incorporated into the viral envelope. asm.orgnih.govscienceopen.com
Table of Glycoprotein Complexes and their Functions
| Complex | Components | Function | Receptor (if applicable) |
|---|---|---|---|
| gH-gL Heterodimer | gH, gL | Core fusion machinery, scaffold for larger complexes. nih.govmdpi.comnih.gov | N/A |
| gH-gL-gO Trimer | gH, gL, gO | Unknown, does not bind primary receptors. nih.govmedscape.com May interact with other cellular factors. researchgate.netasm.org | Unknown |
| gH-gL-gQ1-gQ2 Tetramer (HHV-6A) | gH, gL, gQ1, gQ2 | Viral ligand for receptor binding. nih.govpnas.orgnih.gov | CD46. nih.govpnas.orgnih.gov |
| gH-gL-gQ1-gQ2 Tetramer (HHV-6B) | gH, gL, gQ1, gQ2 | Viral ligand for receptor binding. nih.govpnas.org | CD134. nih.govpnas.org |
Role of Glycoprotein H in Viral Entry Mechanisms
Glycoprotein (B1211001) H-Mediated Interactions with Host Cellular Receptors
Glycoprotein H does not act in isolation; it forms a complex with other viral glycoproteins, and this complex is responsible for engaging with specific receptors on the surface of target cells. The composition of this complex and its receptor preference are key determinants of the distinct cellular tropism exhibited by the two variants of HHV-6, HHV-6A and HHV-6B.
The primary cellular receptor for HHV-6A is human CD46, also known as membrane cofactor protein (MCP), a regulator of complement activation that is ubiquitously expressed on all nucleated human cells nih.govnih.govasm.org. The viral ligand that binds to CD46 is a heterotetrameric complex composed of glycoprotein H (gH), glycoprotein L (gL), glycoprotein Q1 (gQ1), and glycoprotein Q2 (gQ2) nih.govasm.org. Evidence confirms that gH is a crucial component of this complex responsible for the interaction with CD46 nih.govresearchgate.net. Studies involving co-immunoprecipitation have demonstrated a direct physical association between the HHV-6A gH/gL/gQ complex and human CD46, establishing this interaction as a critical step for viral entry nih.govnih.gov. Genetic knockout of CD46 has been shown to abolish both binding and productive infection of target cells by HHV-6A, confirming its role as a necessary receptor asm.org.
Human CD46 is structurally characterized by four short consensus repeat (SCR) domains. Research has precisely mapped the binding site for the HHV-6A glycoprotein complex to the second and third of these domains, SCR2 and SCR3 nih.govnih.govnih.govresearchgate.net. The extracellular portion of CD46 forms an elongated, hockey-stick-like structure, with SCR1, SCR2, and SCR3 arranged in a nearly linear fashion nih.govnih.gov. This specific arrangement is crucial for presenting the binding interface for the viral glycoprotein complex. Studies using monoclonal antibodies targeting specific CD46 domains and engineered CD46 mutants have confirmed that SCR2 and SCR3 are indispensable for both gH interaction and HHV-6-mediated cell fusion nih.govnih.gov.
In contrast to HHV-6A, the primary entry receptor for HHV-6B is human CD134, a member of the tumor necrosis factor (TNF) receptor superfamily nih.govnih.govpnas.org. CD134 is predominantly expressed on activated T cells, which aligns with the known tropism of HHV-6B nih.govnih.gov. The viral ligand for CD134 is the HHV-6B gH/gL/gQ1/gQ2 tetrameric complex nih.govnih.govpnas.orgasm.org. The specificity of this interaction has been demonstrated in several ways: a soluble form of the HHV-6B glycoprotein complex can bind to CD134, and conversely, soluble CD134 can inhibit HHV-6B infection of target cells pnas.org. Furthermore, rendering a non-permissive T-cell line susceptible to HHV-6B infection can be achieved by overexpressing CD134 pnas.org.
The distinct receptor preference—CD46 for HHV-6A and CD134 for HHV-6B—is a primary determinant of the different cellular tropisms of these two viruses nih.govnih.gov. While the gH and gL components of the glycoprotein complex share high sequence identity between HHV-6A and HHV-6B, the gQ1 and gQ2 components are more divergent pnas.org. This divergence is thought to be responsible for the differential receptor binding nih.govpnas.org. Specifically, the gQ1 subunit appears to be the key determinant for receptor specificity nih.gov. Although the gH/gL/gQ1/gQ2 complex is required for receptor binding, studies have shown that for HHV-6B, the gQ1 and gQ2 subunits alone are sufficient for binding to CD134 nih.govasm.org. This is a notable difference from HHV-6A's interaction with CD46, where the entire complex appears necessary asm.org. This differential receptor usage, dictated by variations in the glycoprotein complex, underscores a key biological distinction between the two viruses nih.gov.
| Feature | HHV-6A | HHV-6B |
| Primary Receptor | Human CD46 nih.govasm.org | Human CD134 nih.govpnas.org |
| Viral Ligand | gH/gL/gQ1/gQ2 Complex nih.govasm.org | gH/gL/gQ1/gQ2 Complex nih.govnih.gov |
| Receptor Binding Determinant | Full gH/gL/gQ1/gQ2 complex | gQ1 and gQ2 subunits nih.govasm.org |
| Receptor Expression | Ubiquitous on nucleated cells nih.gov | Primarily on activated T cells nih.govnih.gov |
Glycoprotein H in Initiating and Facilitating Membrane Fusion Processes
Following receptor binding, the viral glycoproteins must execute the fusion of the viral envelope with a host cell membrane, allowing the viral capsid to enter the cytoplasm. This critical step is not performed by a single protein but requires the coordinated action of multiple components of the viral entry machinery.
Membrane fusion during HHV-6 entry is a collaborative effort between the gH/gL/gQ receptor-binding complex and the separate viral glycoprotein B (gB) asm.orgplos.org. Glycoprotein B is the primary fusogen, a class of proteins conserved across the Herpesviridae family that undergoes a conformational change to drive the merger of the two membranes plos.org. However, gB cannot act alone. The initial binding of the gH/gL/gQ complex to its cognate receptor (CD46 for HHV-6A or CD134 for HHV-6B) is believed to trigger a cascade of events plos.org. This initial interaction is thought to induce conformational changes within the gH/gL complex, which in turn activates gB to transition from its pre-fusion to its post-fusion state, thereby executing membrane fusion plos.org. Cell-to-cell fusion assays have demonstrated that both gB and the gH/gL/gQ1/gQ2 complex are the minimal and essential components required to mediate membrane fusion for both HHV-6A and HHV-6B asm.org.
| Component | Function in Viral Entry |
| gH/gL/gQ1/gQ2 Complex | Binds to the specific host cell receptor (CD46 or CD134) nih.govpnas.org. Believed to trigger the fusogenic activity of gB upon receptor engagement plos.org. |
| Glycoprotein B (gB) | The primary viral fusogen. Executes the merger of the viral envelope with the host cell membrane following activation asm.orgplos.org. |
Mechanistic Role of Glycoprotein H in Inducing Conformational Changes for Membrane Fusion
The fusion of the viral envelope with a host cell membrane is a crucial step in the life cycle of HHV-6, and glycoprotein H (gH) is central to this process. While glycoprotein B (gB) is thought to be the primary fusogenic protein, gH, as part of a larger complex, is indispensable for triggering the necessary conformational changes in gB to initiate fusion. For HHV-6, gH forms a complex with glycoprotein L (gL), glycoprotein Q1 (gQ1), and glycoprotein Q2 (gQ2). This gH/gL/gQ1/gQ2 tetrameric complex acts as the viral ligand that binds to a specific cellular receptor.
The interaction between the gH/gL/gQ1/gQ2 complex and its cognate cellular receptor is the initial trigger for membrane fusion. This binding event is believed to induce a series of conformational changes within the gH/gL complex. These changes are then transmitted to gB, converting it from a prefusion to a postfusion state, which drives the merger of the viral and cellular membranes. Studies on other herpesviruses suggest that gH/gL may function as a fusion regulator, receiving the activation signal from the receptor-binding component and transmitting it to the core fusion machinery of gB. In essence, gH acts as a crucial intermediary, translating the receptor binding event into the activation of the fusion protein, gB. For HHV-6, the minimal components required for membrane fusion have been identified as gB and the gH/gL/gQ1/gQ2 complex.
Pathways of Viral Entry: Direct Fusion with Plasma Membrane vs. Endocytosis-mediated Fusion
Enveloped viruses can enter host cells through two primary pathways: direct fusion with the plasma membrane at the cell surface or endocytosis followed by fusion with an endosomal membrane. Research indicates that HHV-6 primarily utilizes the endocytosis-mediated fusion pathway for entry into its target cells.
Following the initial attachment of the viral gH/gL/gQ1/gQ2 complex to its cellular receptor, the virus-receptor complex is internalized into the cell through endocytosis. This process involves the engulfment of the virus particle into an endosomal vesicle. The acidic environment within the endosome is thought to trigger the conformational changes in the viral glycoproteins, leading to the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral nucleocapsid into the cytoplasm, allowing it to traffic to the nucleus to initiate replication. Evidence supporting the endocytic pathway includes the observation that treatment of target cells with substances that disrupt endocytosis, such as chloroquine, effectively inhibits HHV-6 infectivity. While direct fusion at the plasma membrane is a common entry strategy for some herpesviruses, current findings suggest it is not the primary route for HHV-6.
Glycoprotein H Contribution to Cell-to-Cell Transmission Mechanisms
In addition to mediating the entry of cell-free virus, glycoprotein H is also instrumental in the cell-to-cell spread of HHV-6, a mechanism that allows the virus to infect adjacent cells without being exposed to the host's immune system. This process often involves the induction of cell-cell fusion, leading to the formation of syncytia (large, multinucleated cells). The same viral machinery required for virus-cell fusion is also necessary for cell-cell fusion.
The expression of HHV-6 glycoproteins, including gH, on the surface of an infected cell can mediate its fusion with a neighboring uninfected cell that expresses the appropriate viral receptor. Specifically, the HHV-6A and HHV-6B envelope glycoproteins gB, gH, gL, gQ1, and gQ2 have been shown to be the minimum set of proteins required to induce cell-to-cell fusion. The gH/gL/gQ1/gQ2 complex on the infected cell surface interacts with the receptor on the adjacent cell, triggering the fusogenic activity of gB and leading to the merging of the two cell membranes. This allows the direct transfer of viral components from the infected cell to the uninfected cell, facilitating efficient local spread of the infection.
Glycoprotein H Influence on Viral Tropism and Host Cell Susceptibility
The tropism of a virus, its ability to infect specific types of cells or tissues, is largely determined by the interaction between viral surface proteins and host cell receptors. For HHV-6, glycoprotein H, as a key component of the receptor-binding complex, plays a pivotal role in defining the virus's cellular tropism. The two variants of HHV-6, HHV-6A and HHV-6B, exhibit different cellular tropisms, which can be attributed to differences in their gH/gL/gQ1/gQ2 complexes and their corresponding cellular receptors.
HHV-6A primarily utilizes the human CD46 molecule as its cellular receptor. The gH/gL/gQ1/gQ2 complex of HHV-6A binds to CD46, which is ubiquitously expressed on all nucleated human cells, giving HHV-6A a broader potential cell tropism in vitro. Specifically, gH has been identified as the viral component responsible for binding to CD46.
In contrast, HHV-6B uses human CD134 (also known as OX40), a member of the TNF receptor superfamily, as its specific entry receptor. CD134 is primarily expressed on activated T lymphocytes, which aligns with the known T-cell tropism of HHV-6B. The gH/gL/gQ1/gQ2 complex of HHV-6B binds to CD134, and this interaction is crucial for viral entry. The specificity of the HHV-6B gH/gL/gQ1/gQ2 complex for CD134 is a key determinant of its restricted tropism compared to HHV-6A.
| Viral Component | HHV-6A Receptor | HHV-6B Receptor | Key Determinants of Receptor Specificity |
| gH/gL/gQ1/gQ2 complex | CD46 | CD134 | gQ1 and gQ2 subunits |
In addition to the primary receptors, other host cell factors may also influence HHV-6 tropism and susceptibility. For instance, the host cell chaperone protein GP96 has been found to interact with both HHV-6A and HHV-6B and may play a role in the post-entry fate of the virus.
Genetic Variability and Evolution of Glycoprotein H
Sequence Divergence and Polymorphisms within the Glycoprotein (B1211001) H Gene (U48) Between HHV-6A and HHV-6B Variants
The glycoprotein H (gH) gene, U48, is a critical component of the viral entry machinery. uniprot.org Detailed sequence analysis has revealed a high degree of conservation for gH, with a 94.3% amino acid identity between HHV-6A and HHV-6B. asm.orgresearchgate.net Despite this high homology, the existing variations are significant enough to contribute to the different biological properties of the two viruses. These differences are evolutionarily conserved, indicating their importance in the viral life cycle. nih.gov
| Feature | HHV-6A | HHV-6B |
| Gene Name | gH (U48) | gH (U48) |
| Amino Acid Identity | 94.3% identical to HHV-6B gH asm.orgresearchgate.net | 94.3% identical to HHV-6A gH asm.orgresearchgate.net |
| Associated Glycoproteins | Forms a complex with gL, gQ1, and gQ2 asm.org | Forms a complex with gL, gQ1, and gQ2 asm.org |
| Primary Receptor | CD46 asm.org | CD134 nih.gov |
Identification of Intravariant Genetic Subgroups Based on Glycoprotein H Sequences (e.g., HHV-6B subgroups)
While genetic analysis of various genes is used to classify HHV-6 isolates into subgroups, the use of glycoprotein H (gH) sequences for the specific identification of intravariant genetic subgroups of HHV-6B is not extensively documented in the available research. Studies focusing on the genetic diversity of HHV-6B have often utilized other genes for subtyping. Therefore, there is limited information on established HHV-6B subgroups defined by polymorphisms in the gH gene.
Evolutionary Mechanisms Driving Glycoprotein H Genetic Variability (e.g., Homologous Recombination)
The evolution of HHV-6 is influenced by several mechanisms, including recombination. Homologous recombination has been proposed as a significant driver of genetic variability within the HHV-6 genome. This process can lead to the exchange of genetic material between different viral strains, contributing to the diversity observed in viral populations.
Evidence suggests that recombination events may partly mask the geographical stratification of HHV-6B, indicating a complex evolutionary history. nih.gov Furthermore, recombination of the HHV-6 genome along its terminal direct repeats has been demonstrated in vitro to lead to the excision of the virus from host cell telomeres, a process that could facilitate viral reactivation. researchgate.net While these findings point to the role of recombination in HHV-6 evolution, specific studies detailing homologous recombination events within the glycoprotein H (U48) gene as a primary driver of its variability are not extensively detailed in the current body of research. The evolution of gH is likely influenced by a combination of factors, including point mutations and selective pressures related to host immune evasion and receptor binding.
Impact of Glycoprotein H Genetic Variation on Viral Infectivity, Receptor Binding, and Cellular Tropism
The genetic variation in glycoprotein H (gH) and its associated complex has a profound impact on the fundamental viral processes of receptor binding and the determination of cellular tropism, which in turn affects viral infectivity. The most significant manifestation of this is the differential receptor usage by HHV-6A and HHV-6B.
The HHV-6A gH/gL/gQ1/gQ2 complex acts as the viral ligand for the human cell surface receptor CD46. asm.org In contrast, the corresponding complex in some HHV-6B strains does not bind to CD46, and instead, HHV-6B utilizes CD134 as a cellular receptor. asm.orgnih.gov This distinction in receptor preference is a key determinant of the different cellular tropisms of the two viruses. frontiersin.org For instance, HHV-6A can infect a broader range of cells compared to HHV-6B. asm.org
The lower amino acid sequence identity in other components of the glycoprotein complex, such as gQ (72.1% identity) and gO (76.8% identity), is also thought to contribute to these differences in biological properties and target cell selection. nih.gov The gH protein itself is a target for neutralizing antibodies, and variations in its sequence can influence the effectiveness of the host immune response. asm.org The formation of the complete gH/gL/gQ1/gQ2 tetrameric complex is essential for its proper trafficking and receptor-binding functions, highlighting that the conformational structure of the entire complex, influenced by the genetics of each component including gH, is critical for viral entry. asm.org
| Viral Variant | Glycoprotein Complex | Primary Cellular Receptor | Key Cellular Tropism Characteristics |
| HHV-6A | gH/gL/gQ1/gQ2 | CD46 asm.org | Broader cell tropism, can infect a wider variety of human cells. asm.org |
| HHV-6B | gH/gL/gQ1/gQ2 | CD134 nih.gov | More restricted cell tropism. |
Advanced Research Methodologies for Glycoprotein H Studies
Molecular Cloning and Expression Systems for Recombinant Glycoprotein (B1211001) H and its Complexes
The production of recombinant gH and its multi-protein complexes is fundamental to their structural and functional characterization. A variety of expression systems have been utilized to generate these proteins in quantities sufficient for detailed analysis.
Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells and their derivatives (e.g., 293T), are frequently employed due to their ability to perform complex post-translational modifications, including glycosylation, which are crucial for the proper folding and function of viral glycoproteins. nih.gov For instance, a soluble form of the HHV-6B tetrameric gH/gL/gQ1/gQ2 complex has been successfully expressed in HEK293S GnTI− cells. nih.gov This was achieved by co-transfecting two plasmids, one encoding gH and gL, and the other encoding gQ1 and gQ2. nih.gov To create a soluble, secretable form of the complex, the transmembrane domain of gH was deleted and replaced with a human IgG1 Fc (hFc) and a His6 tag, which also facilitate purification. nih.gov
Transient expression systems, such as the vaccinia virus-T7 RNA polymerase system, have also been valuable for producing HHV-6 gH and its complexes in both fibroblasts and T-lymphocytes. nih.gov This system allows for high levels of protein expression over a short period. In some studies, gH has been engineered to include an epitope tag, such as the nine amino acid epitope from herpes simplex virus-1 (HSV-1) gD, which is recognized by the monoclonal antibody LP14. nih.gov This tagging strategy simplifies the detection and purification of the recombinant protein.
The choice of expression system is critical and depends on the specific research question. While bacterial systems like E. coli can be used for producing non-glycosylated protein fragments for antibody production, mammalian and other eukaryotic systems are generally preferred for functional studies that require correctly folded and modified glycoproteins.
| Expression System | Cell Type/Organism | Key Features & Applications for HHV-6 gH Studies |
| Mammalian Cells | HEK293T, Fibroblasts, T-lymphocytes | Production of properly folded and glycosylated gH and its complexes; suitable for functional assays. Used to express soluble gH/gL/gQ1/gQ2 tetramer. |
| Vaccinia Virus-T7 | Various mammalian cells | Transient, high-level expression of gH and gL; allows for the study of gH/gL complex formation and immunogenicity. |
| In vitro transcription/translation | Cell-free system | Characterization of the primary translation products of gH and gL and their initial processing. |
In Vitro Assays for Functional Characterization
A range of in vitro assays has been developed to probe the functional aspects of HHV-6 gH, particularly its roles in membrane fusion and receptor binding.
Cell-to-Cell Fusion Assays for Membrane Fusion Analysis
Cell-to-cell fusion, or syncytia formation, is a characteristic cytopathic effect of many enveloped viruses, including HHV-6. Assays that quantify this process are vital for understanding the function of gH and its associated proteins in mediating the fusion of viral and cellular membranes. It has been demonstrated that HHV-6B can induce rapid cell fusion, a process that can be inhibited by monoclonal antibodies targeting gH. frontiersin.org
A common setup for a cell-to-cell fusion assay involves two populations of cells: effector cells and target cells. The effector cells are engineered to express the viral glycoproteins, including gB and the gH/gL/gQ1/gQ2 complex. The target cells express the appropriate viral receptor (CD46 for HHV-6A or CD134 for HHV-6B) and often a reporter gene, such as luciferase, under the control of a promoter that is activated upon cell fusion. When the effector and target cells are co-cultured, fusion events lead to the activation of the reporter gene, and the resulting signal can be quantified to measure the extent of fusion. This system has been instrumental in demonstrating that the combination of gQ1 and gQ2 is critical for the efficiency of cell fusion mediated by the gH/gL/gQ1/gQ2 complex. pnas.org
Receptor Binding Assays and Affinity Measurements
Identifying the cellular receptors for HHV-6 and characterizing the binding interaction with the viral glycoproteins are crucial steps in understanding viral tropism and entry. The primary receptor for HHV-6A is human CD46, while HHV-6B utilizes human CD134. nih.govresearchgate.net
Receptor binding assays are designed to measure the direct interaction between the viral ligand and its cellular receptor. In one approach, soluble forms of the receptor, such as a CD134-Fc fusion protein, are used to probe cells expressing the viral glycoprotein complex. nih.gov The binding can then be detected using a fluorescently labeled secondary antibody that recognizes the Fc portion of the fusion protein, followed by analysis with flow cytometry. nih.gov
Reciprocally, a soluble form of the gH/gL/gQ1/gQ2 tetramer can be used to bind to cells expressing the receptor. nih.gov The interaction can be detected using an antibody that recognizes a tag on the recombinant tetramer. nih.gov These assays have confirmed that the entire gH/gL/gQ1/gQ2 complex is necessary for efficient receptor binding. nih.gov
For quantitative analysis of binding affinity, surface plasmon resonance (SPR) is a powerful technique. In an SPR experiment, one molecule (e.g., a monoclonal antibody against gH or the soluble receptor) is immobilized on a sensor chip, and the other molecule (e.g., the soluble gH/gL/gQ1/gQ2 tetramer) is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time. This allows for the determination of association and dissociation rate constants, and ultimately, the binding affinity (KD).
Immunological Techniques for Glycoprotein H Analysis
Immunological techniques are indispensable for the detection, localization, and functional analysis of HHV-6 gH and for characterizing the immune response against it.
Immunoprecipitation, Immunoblotting, and Immunofluorescence for Protein Detection and Localization
Immunoprecipitation (IP) is a widely used technique to study protein-protein interactions. In the context of HHV-6 gH, IP has been crucial in demonstrating the formation of the gH/gL/gQ1/gQ2 complex. nih.gov Typically, lysates from infected or transfected cells are incubated with an antibody specific for one of the components of the complex (e.g., anti-gH). The antibody-protein complex is then captured on beads (e.g., protein A/G-agarose), and the co-precipitated proteins are identified by immunoblotting. nih.gov This method has also been used to show the interaction between the gH complex and the cellular receptor CD46. nih.govhhv-6foundation.org
Immunoblotting, or Western blotting, is used to detect specific proteins in a sample. Following separation by SDS-PAGE, proteins are transferred to a membrane and probed with an antibody against the protein of interest. This technique has been used to identify the components of the gH complex immunoprecipitated from infected cells. nih.gov
Immunofluorescence microscopy allows for the visualization of the subcellular localization of proteins. In HHV-6 research, immunofluorescence has revealed that the gH/gL complex is localized to Golgi-like structures in fibroblasts, whereas in T-lymphocytes, the natural target cells of the virus, the complex is distributed throughout the endoplasmic reticulum. nih.gov This suggests that the trafficking and processing of gH may differ depending on the host cell type.
| Technique | Application in HHV-6 gH Research | Key Findings |
| Immunoprecipitation | Studying protein-protein interactions. | Confirmed the formation of the gH/gL/gQ1/gQ2 complex and its interaction with the cellular receptor CD46. nih.govhhv-6foundation.org |
| Immunoblotting | Detecting specific proteins in a complex mixture. | Identified the individual glycoprotein components (gH, gL, gQ1, gQ2) of the tetrameric complex. nih.gov |
| Immunofluorescence | Visualizing the subcellular localization of proteins. | Showed differential localization of the gH/gL complex in fibroblasts (Golgi-like) versus T-lymphocytes (endoplasmic reticulum). nih.gov |
Generation and Characterization of Monoclonal Antibodies Targeting Glycoprotein H
Monoclonal antibodies (mAbs) that specifically target HHV-6 gH are powerful tools for both basic research and potential therapeutic applications. The generation of these antibodies typically involves immunizing mice with a preparation of the virus or a recombinant form of gH. nih.gov Splenocytes from the immunized mice are then fused with myeloma cells to create hybridomas, which are screened for the production of antibodies with the desired specificity and function. nih.gov
Once generated, these mAbs are extensively characterized. Their specificity is confirmed using techniques like immunoprecipitation and immunoblotting to ensure they recognize gH. nih.gov Functional characterization often involves neutralization assays, which measure the ability of the antibody to inhibit viral infection in cell culture. nih.gov For example, the monoclonal antibody OHV-3 has been shown to neutralize HHV-6. nih.gov Cell-to-cell fusion inhibition assays are also used to determine if the antibody can block this gH-mediated function. frontiersin.org
Furthermore, to reduce the immunogenicity of mouse-derived antibodies for potential clinical use, humanization techniques have been employed. This involves creating chimeric antibodies where the variable regions of the mouse antibody, which are responsible for antigen binding, are fused to the constant regions of a human antibody. These chimeric antibodies have been shown to retain the neutralizing activity of the original mouse mAb.
Structural Biology Approaches
The precise three-dimensional structure of the human herpesvirus 6 (HHV-6) glycoprotein H (gH) and its complexes remains an area of active investigation, as high-resolution atomic models from X-ray crystallography and cryo-electron microscopy (cryo-EM) are not yet available. These techniques are crucial for understanding the molecular mechanisms of viral entry and for designing targeted antiviral therapies. While cryo-EM has been successfully used to determine the structure of other herpesvirus proteins, such as the 2.8 Å resolution structure of the HHV-6B glycoprotein B (gB) ectodomain in its postfusion conformation, similar success with the gH complex has been elusive, potentially due to its inherent flexibility.
The scientific community recognizes that advanced structural methods are essential for a deeper understanding. Researchers have indicated that X-ray crystallography and high-resolution cryo-EM are highly suitable and necessary for future studies to definitively resolve the architecture of the HHV-6 tetramer and its interaction with host cell receptors nih.gov. The pursuit of these high-resolution structures is a key goal in the field to unveil the unique features of HHV-6 gH and its role in viral infection nih.gov.
In the absence of experimentally determined high-resolution structures, homology modeling and other computational methods have provided valuable predictive insights into the structure of HHV-6 glycoprotein H. This approach leverages the known atomic structures of homologous proteins from related viruses to build a computational model of the target protein.
A significant application of this technique has been the modeling of the HHV-6B gH/gL heterodimer. Researchers have constructed a homology model based on the crystal structure of the gH/gL component within the human cytomegalovirus (HCMV) pentameric complex nih.gov. This is a logical approach, as computer analyses of the predicted amino acid sequences have shown a closer evolutionary relationship between the gH proteins of HHV-6 and HCMV than with other human herpesviruses like Epstein-Barr virus or herpes simplex virus type 1 pnas.org. Software such as SWISS-MODEL and UCSF Chimera have been utilized to build and visualize these models, which can then be fitted into lower-resolution electron microscopy data to propose the arrangement of subunits within the larger viral entry complex nih.gov.
While these models are predictive, they offer a structural framework for designing experiments and interpreting functional data. For instance, the homology model of the HHV-6B gH/gL complex was instrumental in interpreting the negative-stain EM density map of the full gH/gL/gQ1/gQ2 tetramer, suggesting the spatial positioning of the gH/gL components relative to gQ1 and gQ2 nih.gov. The continuous improvement of computational algorithms, such as AlphaFold, which has been used to predict the structure of other viral proteins like HHV-6B gB, promises to further refine our understanding of gH structure pending experimental validation researchgate.net.
Genetic Manipulation and Recombinant Virus Systems for Functional Studies (e.g., BAC clones, gene deletion, complementation assays)
The study of individual gene functions in the large, complex genomes of herpesviruses has been revolutionized by the use of genetic manipulation systems, particularly those involving bacterial artificial chromosomes (BACs). A BAC can contain the entire viral genome, allowing for its stable maintenance and easy manipulation in Escherichia coli before reconstituting infectious virus in eukaryotic cells nih.govbayfor.org.
Researchers have successfully cloned the 160-kb genome of HHV-6A into a BAC, creating a powerful tool for molecular virology pnas.org. This HHV-6A BAC system has been instrumental in studying the function of glycoprotein H through gene deletion and complementation assays nih.govnih.gov. In a key study, this system was used to investigate the interchangeability of gH between the two variants of HHV-6. A recombinant HHV-6A BAC was constructed in which the native gH gene (AgH) was deleted and replaced with the gH gene from HHV-6B (BgH) nih.govnih.gov.
Upon transfecting this modified BAC DNA into cells, a viable recombinant virus was successfully reconstituted (rHHV-6ABAC-BgH) nih.gov. This demonstrated that BgH was able to functionally substitute for AgH in the context of the HHV-6A life cycle, supporting the formation of functional glycoprotein complexes and mediating viral entry nih.govnih.gov. The growth of the recombinant virus was slightly decreased compared to the wild-type, but it was viable, confirming that BgH could complement the loss of AgH nih.gov. Furthermore, the recombinant virus's susceptibility to neutralizing antibodies was altered; a monoclonal antibody that blocks HHV-6B but not HHV-6A was able to neutralize the rHHV-6ABAC-BgH virus, confirming the functional incorporation of BgH into the virion envelope nih.govnih.gov. These experiments exemplify how BAC-based genetics, including gene deletion and complementation, provide a robust platform for dissecting the specific roles and functional conservation of proteins like glycoprotein H nih.govnih.gov.
Bioinformatic and Phylogenetic Analysis of Glycoprotein H Sequences
Bioinformatic and phylogenetic analyses of the glycoprotein H (gH) gene, designated as U48 in HHV-6, have been crucial in understanding its evolutionary conservation and its relationship to gH proteins from other herpesviruses. The gH gene is recognized as one of the more conserved genes among the human herpesvirus group pnas.org.
Phylogenetic studies based on sequence homology consistently place HHV-6 within the Betaherpesvirinae subfamily, closely related to human herpesvirus 7 (HHV-7), with which it forms the Roseolovirus genus mdpi.com. Comparative computer analyses of the predicted gH amino acid sequence have demonstrated that it is more closely related to that of human cytomegalovirus (HCMV), another betaherpesvirus, than to the gH of alpha- or gammaherpesviruses pnas.org. This relationship supports the use of HCMV gH as a template for homology modeling of HHV-6 gH nih.gov. Furthermore, analysis of whole-genome data from inherited chromosomally integrated HHV-6 has identified the gH gene (U48) as one of the most constrained and conserved genes within the viral genome, underscoring its essential and conserved function across the Herpesviridae family nih.gov. These bioinformatic approaches provide a powerful framework for classifying viral proteins and predicting functional relationships based on evolutionary history.
Concluding Perspectives and Future Research Directions
Unresolved Questions and Knowledge Gaps in Glycoprotein (B1211001) H Biology
The biology of human herpesvirus 6 (HHV-6) glycoprotein H (gH) is complex, and despite significant research, several critical questions remain unanswered. A primary knowledge gap revolves around the precise molecular interactions and stoichiometry of the gH-containing glycoprotein complexes. HHV-6A utilizes a tetrameric complex of gH/gL/gQ1/gQ2 as the viral ligand for the cellular receptor CD46. nih.govasm.orgnih.gov However, it remains an open question whether the entire complex is absolutely required for receptor binding or if individual components can initiate this interaction. nih.gov Furthermore, the specific roles of each component within the complex in terms of folding, trafficking, and fusion activation are not fully elucidated. nih.gov The fusion mechanism itself, which involves gH and glycoprotein B (gB), is still poorly understood. nih.gov
Another significant area of uncertainty is the function of the alternative gH/gL/gO complex. asm.org While it is known to be incorporated into the mature virion, this complex does not bind to the primary receptor, CD46, and its role in HHV-6 infection is largely unknown. nih.gov It is hypothesized that it may interact with an as-yet-unidentified cellular molecule, potentially mediating entry into specific cell types and contributing to the virus's broad tropism. nih.gov
Differences between the two HHV-6 species, HHV-6A and HHV-6B, present further unresolved questions. The gH proteins of HHV-6A and HHV-6B share 94.3% amino acid identity, yet the viruses exhibit different cell tropisms and fusion activities. nih.gov For instance, HHV-6A can mediate cell-cell fusion in various cells expressing human CD46, whereas HHV-6B cannot, suggesting fundamental differences in gH function that are not fully explained. nih.gov Additionally, variations in the gH amino acid sequence among different HHV-6B clinical isolates may account for observed differences in cellular receptor usage (CD46 vs. CD134), a hypothesis that requires further investigation. nih.gov The molecular basis for these functional distinctions remains a key knowledge gap.
Finally, the regulation of gH expression and its incorporation into the viral envelope during the maturation process are not completely detailed. The HHV-6 maturation pathway is distinct from other herpesviruses, as viral glycoproteins are not typically detected in the cell membrane of infected cells. nih.gov Understanding the trafficking pathways and the cellular machinery co-opted by gH for its transport and assembly into virions is crucial for a complete picture of the viral life cycle.
Emerging Technologies and Methodological Advancements for Glycoprotein H Investigations
Recent technological and methodological advancements are poised to address many of the existing knowledge gaps in HHV-6 gH biology. The development and refinement of bacterial artificial chromosome (BAC) systems have been pivotal. nih.govasm.org BAC technology allows for the cloning of the entire HHV-6 genome, enabling precise genetic manipulation. nih.gov This has made it possible to create recombinant viruses with specific mutations or deletions in the gH gene, or even to swap gH between HHV-6A and HHV-6B, to systematically dissect its function in viral replication, tropism, and pathogenesis. nih.gov Improving the efficiency of reconstituting infectious virus from BAC DNA in T cells remains a key area of progress. asm.org
High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM), offer unprecedented opportunities to visualize the three-dimensional structure of the gH-containing complexes. researchgate.net While the structure of the related glycoprotein B has been resolved for several herpesviruses, detailed structural information on the HHV-6 gH/gL/gQ1/gQ2 and gH/gL/gO complexes is still needed. researchgate.net Such structural data would provide invaluable insights into the molecular basis of receptor binding and the conformational changes that trigger membrane fusion.
In the realm of molecular interactions, advanced protein interaction assays are becoming increasingly valuable. Techniques like the split-luciferase (NanoBiT) interaction assay can be used to study the dynamics of glycoprotein complex formation in live cells, providing real-time data on the timing and stability of these interactions. biorxiv.org This can help clarify the sequence of events leading to the assembly of the functional entry machinery.
Furthermore, powerful genomics and sequencing technologies are transforming virology research. Petabase-scale viral genomics mining and single-cell sequencing can be employed to study viral gene expression, including that of gH, during reactivation from latency. nih.govmdc-berlin.de These approaches can identify rare cells where the virus is actively transcribing its genes and provide a deeper understanding of the triggers and cellular environment associated with gH expression. nih.gov
Advanced diagnostic methods, while primarily clinical, also contribute to research. Techniques like droplet digital PCR (ddPCR) and loop-mediated isothermal amplification (LAMP) allow for highly sensitive and absolute quantification of viral DNA, which is crucial for studies correlating viral load with gH expression and disease. science.govresearchgate.net
Potential for Glycoprotein H-Targeted Antiviral Strategies and Therapeutic Interventions (Focus on molecular mechanisms)
Glycoprotein H is a prime target for novel antiviral strategies due to its essential and exposed role in the viral entry process. Current antiviral drugs for HHV-6, such as ganciclovir (B1264) and foscarnet, primarily target the viral DNA polymerase, an enzyme active during viral replication. hhv-6foundation.orgmedscape.com These drugs are ineffective against latent virus and can have significant toxicities. medscape.comhhv-6foundation.org Targeting the initial stage of infection through gH offers a mechanism to block the virus before it can establish itself within a host cell.
One of the most promising gH-targeted strategies is the development of neutralizing monoclonal antibodies. Antibodies that specifically bind to the gH/gL complex have been shown to neutralize HHV-6 infectivity. nih.gov The molecular mechanism of this neutralization involves the antibody sterically hindering the interaction between the gH complex and its cellular receptor, CD46, thereby preventing viral attachment and subsequent entry. researchgate.net
Another innovative approach involves the use of decoy peptides. These can be short synthetic peptides derived from the sequences of gH, its partner glycoproteins, or the cellular receptor. nih.gov For example, a peptide mimicking the receptor-binding domain of gH could competitively inhibit the binding of the actual virus to the cell. Conversely, a peptide mimicking the gH-binding region of the CD46 receptor could "cap" the viral gH complex, rendering it unable to attach to host cells. The fundamental mechanism is the disruption of the specific protein-protein interactions required for viral entry. nih.gov
Gene-editing technologies like the CRISPR-Cas system represent a futuristic therapeutic avenue. hhv-6foundation.org While still in early stages of exploration for herpesviruses, this technology could theoretically be designed to target and cleave the U48 gene encoding gH. The molecular mechanism would be the permanent disruption of the genetic code for gH, preventing its synthesis and thus blocking the formation of infectious viral particles. This strategy holds the potential to not only treat active infections but also to target the latent viral reservoir. hhv-6foundation.org
Q & A
Q. How is glycoprotein H (gH) identified and characterized in HHV-6?
gH is identified through homology analysis with other herpesviruses (e.g., human cytomegalovirus) and characterized using PCR amplification, in vitro transcription-translation systems, and immunoprecipitation. For example, the HHV-6A gH gene was expressed as a TrpE fusion protein in E. coli, and antisera raised against it neutralized both HHV-6A and HHV-6B strains, confirming its conserved role . Glycosidase digestion further revealed post-translational modifications, such as N-linked oligosaccharides, critical for maturation .
Q. What is the role of gH in HHV-6 viral entry?
gH forms a complex with glycoprotein L (gL) and glycoprotein Q (gQ), which binds to the cellular receptor CD46. Co-immunoprecipitation studies with anti-gH antibodies confirmed the association of the gH-gL-gQ complex in infected cells and purified virions. CD46 ectodomain blocking assays demonstrated that this complex is essential for viral entry .
Q. How conserved is gH across HHV-6 variants compared to other glycoproteins?
gH is highly conserved between HHV-6A and HHV-6B, as shown by cross-neutralization assays using polyclonal antibodies. In contrast, glycoprotein B (gB) exhibits antigenic and molecular weight differences between variants, highlighting gH's evolutionary stability .
Advanced Research Questions
Q. How do structural and functional domains of gH mediate membrane fusion?
Functional domains of gH are mapped using monoclonal antibodies (MAbs) and mutagenesis. For instance, MAbs targeting CD46 short consensus repeats (SCRs) 2 and 3 blocked gH interaction, indicating these regions are critical for fusion. Structural studies suggest gH’s transmembrane domain and glycosylation sites are essential for conformational changes during entry .
Q. What methodologies resolve contradictions in gH’s receptor-binding mechanism?
Conflicting reports on whether gH alone or the gH-gL-gQ complex binds CD46 are addressed via reciprocal co-immunoprecipitation. Studies show the full complex is required for CD46 interaction, as gH alone fails to bind without gL/gQ co-expression. Domain-deletion constructs of CD46 further validate SCR2-3 as the binding interface .
Q. How does cell-type specificity affect gH-gL complex trafficking and localization?
In T lymphocytes (HHV-6’s primary target), the gH-gL complex localizes to the endoplasmic reticulum, whereas in fibroblasts, it accumulates in Golgi-like structures. This is studied using vaccinia virus-T7 expression systems and immunofluorescence with cell-type-specific markers .
Q. What challenges arise in studying the gH-gL-gQ complex?
Key challenges include:
- Proper folding and post-translational modifications requiring co-expression of gH, gL, and gQ in mammalian systems .
- Distinguishing mature (80 kDa) and immature (74 kDa) gQ isoforms via glycosidase digestion and immunoblotting .
- Avoiding artifacts from overexpression by using HHV-6-infected cell lysates for co-immunoprecipitation .
Q. How do researchers experimentally validate gH-CD46 interactions?
- Co-immunoprecipitation (Co-IP): Anti-CD46 antibodies co-precipitate gH from infected cell lysates, and vice versa .
- Blocking assays: Soluble CD46 ectodomains inhibit HHV-6 infection, confirming receptor role .
- Epitope mapping: MAbs against specific CD46 SCR domains disrupt gH binding, pinpointing interaction sites .
Data Contradictions and Resolution
- Conflict: Whether gH alone or the gH-gL-gQ complex binds CD46.
Resolution: The 80 kDa mature gQ isoform is required for CD46 binding, as shown by selective immunodepletion of the complex . - Conflict: gH’s role in fusion without gL/gQ.
Resolution: gH requires co-expression with gL for proper folding and surface localization, as demonstrated in vaccinia-T7 expression systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
